molecular formula C15H17Cl2FN2O B2985914 (2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride CAS No. 2241138-98-5

(2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride

Cat. No.: B2985914
CAS No.: 2241138-98-5
M. Wt: 331.21
InChI Key: APYZLPMIIVMBBY-AMTWEWDESA-N
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Description

The compound (2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride is a chiral molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a fluorophenyl group attached to a pyridine ring, which is further connected to an oxolane ring bearing an amine group. The dihydrochloride form indicates that it is a salt with two hydrochloride ions, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-fluorobenzaldehyde, 3-pyridinecarboxaldehyde, and oxirane.

    Step 1 Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 2-fluorobenzaldehyde and 3-pyridinecarboxaldehyde in the presence of a base like sodium hydroxide.

    Step 2 Cyclization: The intermediate undergoes cyclization with oxirane under acidic conditions to form the oxolane ring.

    Step 3 Amination: The oxolane intermediate is then subjected to amination using ammonia or an amine source under controlled temperature and pressure to introduce the amine group.

    Step 4 Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt, enhancing its stability and solubility.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic route with optimizations for yield, purity, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can target the pyridine ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Hydrogenated derivatives of the pyridine or fluorophenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

Biologically, the compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions due to its amine and fluorophenyl groups.

Medicine

In medicinal chemistry, the compound’s potential pharmacological properties are of interest. It could be investigated for its activity against specific biological targets, such as receptors or enzymes, making it a candidate for drug development.

Industry

Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism by which (2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride exerts its effects would depend on its interaction with specific molecular targets. The fluorophenyl and pyridine rings suggest potential binding to aromatic pockets in proteins, while the amine group could form hydrogen bonds or ionic interactions. These interactions might modulate the activity of enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-[5-(2-Chlorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride
  • (2S,3R)-2-[5-(2-Bromophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride

Uniqueness

Compared to its analogs with different halogen substitutions (chlorine or bromine), the fluorine atom in (2S,3R)-2-[5-(2-Fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride imparts unique electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s binding affinity and metabolic stability, potentially enhancing its pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(2S,3R)-2-[5-(2-fluorophenyl)pyridin-3-yl]oxolan-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O.2ClH/c16-13-4-2-1-3-12(13)10-7-11(9-18-8-10)15-14(17)5-6-19-15;;/h1-4,7-9,14-15H,5-6,17H2;2*1H/t14-,15+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYZLPMIIVMBBY-AMTWEWDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1N)C2=CN=CC(=C2)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1N)C2=CN=CC(=C2)C3=CC=CC=C3F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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